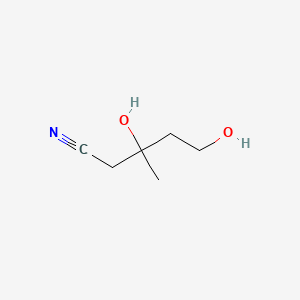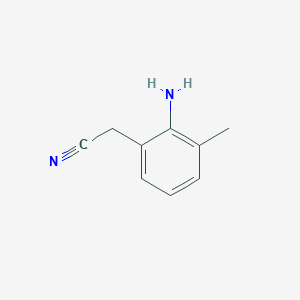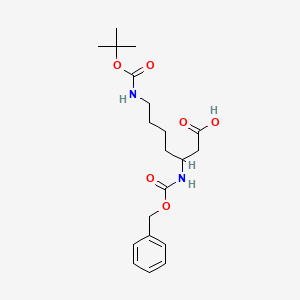
4-(Glutamylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, N-(3-carboxypropyl)-: is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Glutamine, N-(3-carboxypropyl)- typically involves the reaction of L-glutamine with 3-carboxypropylamine under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as reaction monitoring, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: L-Glutamine, N-(3-carboxypropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, L-Glutamine, N-(3-carboxypropyl)- is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: In biological research, this compound is studied for its role in cellular metabolism and its potential effects on cell growth and differentiation. It is also used in studies related to amino acid transport and metabolism .
Medicine: In medicine, L-Glutamine, N-(3-carboxypropyl)- is investigated for its potential therapeutic applications, including its role in enhancing immune function and supporting gut health. It is also explored for its potential in treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the formulation of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of L-Glutamine, N-(3-carboxypropyl)- involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and plays a role in the synthesis of proteins and nucleotides. The compound also influences cellular signaling pathways, including those related to cell growth, differentiation, and immune response .
Comparison with Similar Compounds
L-Glutamine: The parent compound, which is widely studied for its role in metabolism and cellular functions.
N-Acetylglutamine: A derivative of glutamine with acetylation at the amino group, used in various biochemical studies.
Glutamic Acid: Another amino acid closely related to glutamine, involved in neurotransmission and metabolism
Uniqueness: L-Glutamine, N-(3-carboxypropyl)- is unique due to its specific structure, which imparts distinct properties and functions.
Properties
CAS No. |
3183-72-0 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI Key |
MKYPKZSGLSOGLL-LURJTMIESA-N |
Isomeric SMILES |
C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)






![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)
